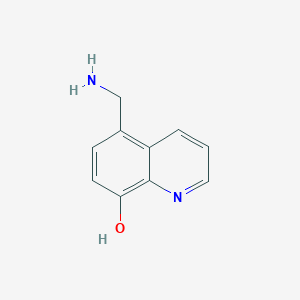

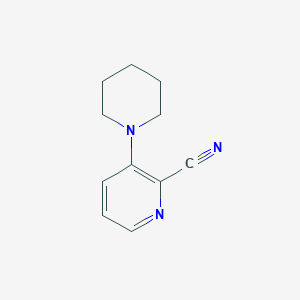

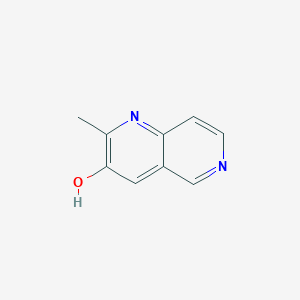

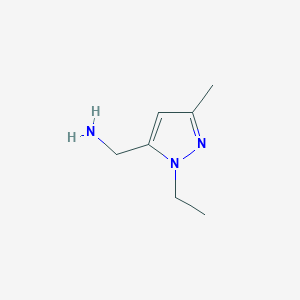

2-Methyl-1,6-naphthyridin-3-ol

Übersicht

Beschreibung

2-Methyl-1,6-naphthyridin-3-ol is a type of 1,6-naphthyridine . 1,6-Naphthyridines are pharmacologically active and have a variety of applications such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines has been well explored by the scientific community . Sharma et al. developed 2H-benzo[b][1,6]naphthyridin-1-one and 1-chloro-benzo[b][1,6]naphthyridine derivatives in a sequential reaction of pre-prepared 8-methyl-3-phenyl-pyrano[4,3-b]quinolin-1-one and 30% NH4OH in DMF/H2O under stirring conditions .Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring .Chemical Reactions Analysis

The chemical reactions of 1,6-naphthyridines have been studied extensively . For example, Feng et al. developed a new library of spiro[indoline-3,4′-pyrazolo[3,4-b][1,6]naphthyridine]-2,5′(1′H)-dione derivatives through a novel ionic liquid (BMIm)Br-mediated and p-toluene sulfonic acid (p-TsOH)-catalyzed reaction of isatin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and piperidine-2,4-diones .Wissenschaftliche Forschungsanwendungen

Anticancer Properties

1,6-Naphthyridines have been found to have significant anticancer properties . They have been studied for their effects on different cancer cell lines, and the structure-activity relationship (SAR) has been explored using molecular modeling studies .

Anti-HIV Activity

These compounds have also been found to have anti-HIV properties . This makes them potential candidates for the development of new drugs to combat HIV.

Antimicrobial Activity

1,6-Naphthyridines have shown antimicrobial activity . This suggests they could be used in the development of new antimicrobial agents.

Analgesic Properties

These compounds have been found to have analgesic (pain-relieving) properties . This could potentially lead to the development of new pain relief medications.

Anti-Inflammatory Activity

1,6-Naphthyridines have anti-inflammatory properties . They could potentially be used in the treatment of inflammatory conditions.

Antioxidant Activity

These compounds have been found to have antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.

Neurological Applications

Naphthyridine alkaloids have shown multiple activities in the neurological field . This suggests potential applications in the treatment of neurological disorders.

Cardiovascular Applications

These compounds have also shown effects on the cardiovascular system . This could lead to new treatments for cardiovascular diseases.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-methyl-1,6-naphthyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-9(12)4-7-5-10-3-2-8(7)11-6/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQVIMHRWJJKGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2C=NC=CC2=N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-1,6-naphthyridin-3-ol | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine](/img/structure/B1289947.png)

![[3-(3,5-Dimethyl-pyrazol-1-yl)-propyl]-methyl-amine](/img/structure/B1289949.png)

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methylamine](/img/structure/B1289955.png)